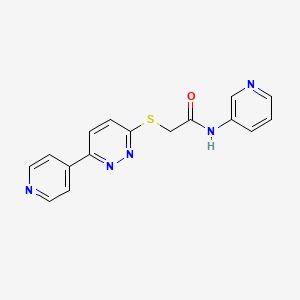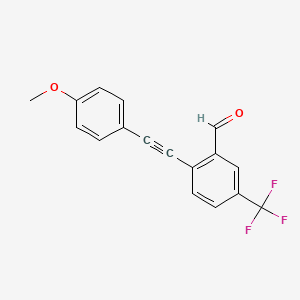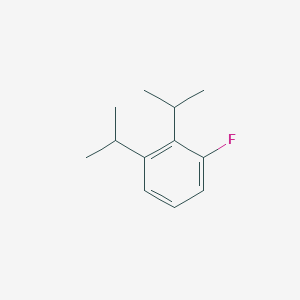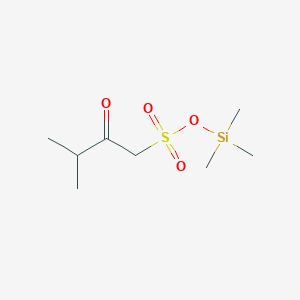
2-(2-methylpropyl)-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropyl)-1H-quinolin-4-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 2-methylpropyl group attached to the second position and a ketone group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1H-quinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropylamine and 2-chloroquinoline.
Formation of Intermediate: The 2-methylpropylamine reacts with 2-chloroquinoline under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinoline ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the fourth position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-methylpropyl)-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 2-(2-methylpropyl)-1H-quinolin-4-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-(2-methylpropyl)-1H-quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(2-methylpropyl)-1H-quinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies investigating the biological activities of quinoline derivatives, such as their effects on enzyme inhibition and cell signaling pathways.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
作用機序
The mechanism of action of 2-(2-methylpropyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in key biological processes, such as DNA synthesis and cell division.
Cell Signaling Pathways: It can modulate cell signaling pathways, leading to changes in gene expression and cellular responses.
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
2-methylquinoline: Lacks the 2-methylpropyl group and ketone group, resulting in different biological activities.
4-hydroxyquinoline: Contains a hydroxyl group instead of a ketone group, leading to variations in chemical reactivity and biological effects.
2-(2-methylpropyl)-1H-quinolin-4-ol: The reduced form of 2-(2-methylpropyl)-1H-quinolin-4-one, with an alcohol group instead of a ketone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the ketone group at the fourth position enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
特性
CAS番号 |
658079-02-8 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3,(H,14,15) |
InChIキー |
SLIYUIYXLOHVEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=O)C2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)




![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)

![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)


![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)


